3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and a 3-methylbenzylthio group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and formamide derivatives, under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3,4-dimethoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the 3-Methylbenzylthio Group: This can be accomplished via a thiol-ene reaction, where a thiol derivative of 3-methylbenzyl is added to the intermediate under radical or base-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thioether group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-((3-methylbenzyl)thio)-pyrimidin-4(3H)-one: Lacks the thieno ring, which may affect its biological activity and chemical properties.
3-(3,4-Dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different thieno ring fusion, potentially leading to different reactivity and biological effects.
Uniqueness
The unique combination of the thieno[3,2-d]pyrimidine core with the 3,4-dimethoxyphenyl and 3-methylbenzylthio groups distinguishes this compound from its analogs. This specific arrangement of functional groups can result in unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-5-4-6-15(11-14)13-29-22-23-17-9-10-28-20(17)21(25)24(22)16-7-8-18(26-2)19(12-16)27-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVAEAPSVDWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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